molecular formula C22H22N4O4S B2906589 2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one CAS No. 946352-74-5

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B2906589
Numéro CAS: 946352-74-5
Poids moléculaire: 438.5
Clé InChI: UUBUUHFYGFSWIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a fused dihydroquinazolin-4-one core linked to a 1,2,4-oxadiazole ring via a sulfanyl (-S-) bridge. Key structural elements include:

  • 1,2,4-Oxadiazole ring: Substituted at the 3-position with a 3,5-dimethoxyphenyl group, contributing electron-donating methoxy groups that modulate electronic properties.
  • Isopropyl substituent: At the 3-position of the dihydroquinazoline, influencing steric bulk and lipophilicity.

Propriétés

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-13(2)26-21(27)17-7-5-6-8-18(17)23-22(26)31-12-19-24-20(25-30-19)14-9-15(28-3)11-16(10-14)29-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBUUHFYGFSWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring through the reaction of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions. The quinazolinone core can be synthesized via the cyclization of an anthranilic acid derivative with an isocyanate. The final step involves the coupling of the oxadiazole and quinazolinone intermediates through a thioether linkage, often using a thiol reagent and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for scale-up, such as using continuous flow reactors to improve yield and purity. Solvent selection, temperature control, and purification techniques like recrystallization or chromatography would be crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield an amine derivative.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or organolithium reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride, organolithium reagents

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Applications De Recherche Scientifique

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Mécanisme D'action

The mechanism of action of 2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and quinazolinone core can interact with active sites of enzymes, potentially inhibiting their activity. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (CAS: 946352-82-5)

Structural Similarities :

  • Shares the dihydroquinazolin-4-one core and sulfanyl-linked oxadiazole system.
  • Oxadiazole substituted with 4-methylphenyl (vs. 3,5-dimethoxyphenyl in the target compound).
  • 3-position substituent: Methoxypropyl (vs. isopropyl).

Key Differences :

  • In contrast, the 4-methylphenyl group in the analog is less electron-rich . Methoxypropyl (analog) introduces a flexible ether chain, whereas isopropyl (target) adds steric bulk, possibly affecting conformational stability.
  • Molecular Weight and Formula :
    • Target: Estimated molecular formula ~C23H24N4O4S (MW ~468.5 g/mol).
    • Analog: C22H22N4O3S (MW 422.5 g/mol) .

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Structural Similarities :

  • Contains a thieno[2,3-d]pyrimidin-4-one core (vs. dihydroquinazolin-4-one in the target).
  • Sulfanyl linkage to a heterocyclic system (1,2-oxazole vs. 1,2,4-oxadiazole).

Key Differences :

  • Substituent Effects :
    • Prop-2-enyl group (allyl) introduces unsaturated bonds, increasing reactivity compared to the isopropyl group in the target compound.
    • 4-Methylphenyl substituent (vs. 3,5-dimethoxyphenyl) reduces electron-donating capacity .

Activité Biologique

The compound 2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O4SC_{25}H_{28}N_4O_4S, with a molecular weight of approximately 440.46 g/mol. The structure features a 1,2,4-oxadiazole ring known for its diverse biological activities, and a quinazolinone core that has been extensively studied for its anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The incorporation of the 1,2,4-oxadiazole moiety in this compound suggests possible interactions with various biological targets involved in cancer progression.

  • Mechanisms of Action :
    • Oxadiazole derivatives have been shown to inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are pivotal in cancer cell proliferation and survival .
    • The compound may exert cytotoxic effects by inducing apoptosis in cancer cells through the modulation of signaling pathways .
  • Case Studies :
    • A study demonstrated that similar oxadiazole-containing compounds exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells .
    • Another research highlighted the synthesis of oxadiazole derivatives that showed enhanced activity against resistant cancer cell lines compared to standard chemotherapeutics .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties.

  • Research Findings :
    • A review on oxadiazole derivatives indicated their effectiveness against a range of pathogens, including bacteria and fungi .
    • Specific derivatives have been reported to exhibit potent activity against drug-resistant strains of bacteria .

Anti-inflammatory Effects

The presence of methoxy groups in the structure may contribute to anti-inflammatory activities.

  • Studies :
    • Compounds with similar structural features have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
    • In vitro studies indicated that oxadiazole derivatives can reduce inflammation markers in cell cultures .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of thymidylate synthase
AntimicrobialActivity against resistant bacteria
Anti-inflammatoryInhibition of COX-2

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions under reflux conditions in polar solvents (e.g., methanol or ethanol), with precise temperature control (60–80°C) and reaction times (6–12 hours) to achieve yields >70% . Key steps include:

  • Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) with activating agents like carbodiimides.
  • Thioether linkage introduction : Reaction of a sulfhydryl group with a halogenated intermediate (e.g., bromomethyl-oxadiazole).
  • Quinazolinone core assembly : Condensation of anthranilic acid derivatives with isopropyl isocyanate.
    Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .

Advanced: How can divergent synthetic routes impact yield and purity?

Comparative studies suggest that alternative catalysts (e.g., graphene oxide nanosheets) under mild conditions (room temperature, aqueous media) can improve regioselectivity and reduce side products (e.g., dimerization) . However, solvent choice (polar vs. nonpolar) significantly affects solubility of intermediates. For example:

Method Yield (%)Purity (%)Side Products
Reflux in ethanol 7292<5% dimers
Graphene oxide catalyst 8598<2%
Recommendation : Use kinetic studies (e.g., in situ IR) to optimize reaction progression and minimize byproducts .

Basic: How is the compound’s structure confirmed post-synthesis?

Routine characterization includes:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazolinone carbonyl at δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (theoretical: ~480 g/mol) .
  • Elemental analysis : C, H, N content within ±0.3% of theoretical values .

Advanced: What challenges arise in characterizing the 3,5-dimethoxyphenyl substituent?

The electron-donating methoxy groups complicate crystallography due to hindered crystallization. Solutions:

  • X-ray diffraction (XRD) : Co-crystallization with heavy atoms (e.g., iodine derivatives) to enhance diffraction quality .
  • Computational modeling : DFT calculations (B3LYP/6-31G* basis set) to predict bond angles/lengths and compare with experimental data .
    Note : Discrepancies in dihedral angles (>5°) may indicate conformational flexibility impacting bioactivity .

Basic: What biological activities are associated with this compound?

Preliminary assays show:

  • Antimicrobial activity : MIC of 8–16 µg/mL against Staphylococcus aureus .
  • Antitumor potential : IC50_{50} of 12 µM in HeLa cells via MTT assay .
    Mechanistic hypothesis : The oxadiazole and quinazolinone moieties may inhibit topoisomerase II or intercalate DNA .

Advanced: How can contradictory bioactivity data be resolved?

Discrepancies in reported IC50_{50} values (e.g., 12 µM vs. 25 µM) may stem from:

  • Assay variability : Differences in cell lines (HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
  • Solubility limitations : Use DMSO concentrations >0.1% can induce cytotoxicity .
    Recommendation : Standardize protocols using CLSI guidelines and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Basic: How does the 3,5-dimethoxyphenyl group influence physicochemical properties?

  • Solubility : Enhances water solubility (~2.5 mg/mL in PBS) compared to non-methoxy analogs (<1 mg/mL) .
  • LogP : Calculated value of 3.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

  • Prodrug design : Introduce ester groups at the sulfanyl moiety to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve plasma half-life (tested in murine models, t1/2_{1/2} increased from 2h to 8h) .

Basic: How are stability and storage conditions optimized?

  • Thermal stability : Decomposes at >150°C; store at 4°C in amber vials .
  • Photostability : Susceptible to UV degradation; use argon atmosphere for long-term storage .

Advanced: What computational tools predict structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina) : Predict binding to kinase domains (e.g., EGFR; docking score −9.2 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.